5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
CAS No.: 478828-53-4
Cat. No.: VC3386227
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478828-53-4 |
|---|---|
| Molecular Formula | C12H13BrN2O |
| Molecular Weight | 281.15 g/mol |
| IUPAC Name | 5-bromo-1-(oxan-2-yl)indazole |
| Standard InChI | InChI=1S/C12H13BrN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 |
| Standard InChI Key | SOSQXTINASWATM-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C=N2 |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C=N2 |
Introduction
5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a chemical compound with the CAS number 478828-53-4. It is a derivative of indazole, a heterocyclic aromatic compound, and features a tetrahydro-2H-pyran-2-yl group attached to the indazole ring. This compound is of interest in pharmaceutical research due to its potential applications in drug development.
Hazard Information
-
GHS Classification: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Follow standard safety protocols for handling hazardous chemicals.
Biological and Pharmacological Activities
While specific biological activities of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole are not extensively documented, indazole derivatives are known for their diverse pharmacological properties. These include potential applications in anti-inflammatory, anticancer, and antimicrobial therapies.
Future Directions
Further research is needed to explore the biological activities and potential therapeutic applications of this compound. This could involve in vitro and in vivo studies to assess its efficacy and safety.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume